Home > Products > Screening Compounds P90618 > 3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile -

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Catalog Number: EVT-10947253
CAS Number:
Molecular Formula: C17H10F5NO4S
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[[7-(Difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, also known as PT2977, is a novel compound developed as a selective inhibitor of hypoxia-inducible factor 2α (HIF-2α). This compound is primarily investigated for its potential therapeutic applications in treating clear cell renal cell carcinoma (ccRCC), a type of kidney cancer characterized by the overexpression of HIF-2α due to the inactivation of the von Hippel-Lindau tumor suppressor gene. The development of PT2977 aims to enhance efficacy and reduce side effects compared to previous inhibitors, such as PT2385.

Source and Classification

PT2977 has been classified as an antineoplastic agent and specifically as a HIF-2α inhibitor. Its development is documented in various scientific studies and patents focusing on its synthesis, pharmacokinetics, and therapeutic applications against cancers driven by HIF-2α overexpression. The compound is derived from modifications made to earlier compounds that targeted the same pathway but exhibited limitations in pharmacokinetics and potency .

Synthesis Analysis

Methods and Technical Details

The synthesis of PT2977 involves several key steps that modify the chemical structure to enhance its biological activity. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available starting materials that contain difluoro and hydroxy groups.
  2. Reactions: Key reactions include:
    • Sulfonylation: Introducing the difluoromethylsulfonyl group to the indan core.
    • Fluorination: Incorporating fluorine atoms at specific positions to enhance binding affinity.
    • Ether Formation: Creating the ether linkage between the indan derivative and the benzonitrile moiety.

These steps are executed under controlled conditions to ensure high yields and purity of the final product. Detailed methodologies can be found in patent documents that outline specific reaction conditions, catalysts used, and purification techniques employed .

Molecular Structure Analysis

Structure and Data

The molecular structure of PT2977 can be described as follows:

  • Molecular Formula: C17_{17}H15_{15}F5_{5}N1_{1}O4_{4}S1_{1}
  • Molecular Weight: Approximately 387.37 g/mol
  • Structural Features:
    • A difluoromethylsulfonyl group attached to a difluoro-substituted indan.
    • An ether linkage connecting the indan moiety to a fluorobenzonitrile.

The three-dimensional conformation plays a crucial role in its interaction with HIF-2α, enhancing its inhibitory effects .

Chemical Reactions Analysis

Reactions and Technical Details

PT2977 undergoes specific chemical interactions that facilitate its action as a HIF-2α inhibitor:

  1. Binding Interactions: The compound selectively disrupts the heterodimerization of HIF-2α with HIF-1β, which is essential for HIF signaling pathways.
  2. Metabolic Stability: Modifications made during synthesis improve resistance to metabolic degradation compared to earlier compounds like PT2385, which suffered from rapid glucuronidation .
  3. Pharmacokinetics: Studies indicate that PT2977 exhibits improved pharmacokinetic properties, leading to better bioavailability and reduced variability in therapeutic responses among patients .
Mechanism of Action

Process and Data

The mechanism of action for PT2977 involves:

  1. Inhibition of HIF-2α Activity: By binding to HIF-2α, PT2977 prevents its dimerization with HIF-1β, thereby inhibiting downstream gene expression that contributes to tumor growth and angiogenesis.
  2. Impact on Tumor Microenvironment: The inhibition alters the tumor microenvironment by reducing oxygen consumption and nutrient supply critical for cancer cell survival.
  3. Clinical Evidence: Early clinical trials have shown promise in terms of tumor reduction and improved patient outcomes in ccRCC cases treated with PT2977 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PT2977 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects formulation strategies for administration.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for maintaining efficacy during treatment.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Scientific Uses

PT2977 is primarily being explored for its applications in oncology, particularly:

  1. Cancer Treatment: As a targeted therapy for clear cell renal cell carcinoma, offering a new avenue for patients who have limited treatment options due to resistance or side effects from standard therapies.
  2. Research Tool: It serves as a valuable tool in research settings for studying HIF signaling pathways and their implications in various cancers beyond ccRCC.

The ongoing research into PT2977 continues to reveal its potential not only as a therapeutic agent but also as a significant contributor to understanding cancer biology related to hypoxia .

Properties

Product Name

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

IUPAC Name

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Molecular Formula

C17H10F5NO4S

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2

InChI Key

MXUSGDMIHGLCNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.